2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. It belongs to the class of hydrazones and pyrrole derivatives, which are known for their diverse pharmacological properties. This compound is synthesized through various methods, often involving the reaction of hydrazine derivatives with diketones or related compounds.
The compound is classified under organic compounds, specifically as a hydrazide derivative. Its structure features a pyrrole ring, which contributes to its unique chemical properties. The synthesis and characterization of this compound have been documented in various scientific articles focusing on organic synthesis and biological evaluation.
The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide can be achieved through multiple synthetic routes. A commonly reported method involves the condensation of acetohydrazide with a diketone or a derivative that can yield the desired pyrrole structure.
For example, a synthesis procedure may involve mixing equimolar amounts of acetohydrazide and a diketone in ethanol, heating the mixture under reflux for several hours, followed by cooling and crystallization to obtain the product.
The molecular structure of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for structural elucidation.
The compound can undergo various chemical reactions typical of hydrazides and pyrroles:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to explore new derivatives.
The mechanism of action for 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide primarily revolves around its interactions with biological targets:
Quantitative Structure–Activity Relationship (QSAR) studies may provide insights into how structural modifications impact biological efficacy.
The physical properties of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide include:
Chemical properties include stability under standard laboratory conditions but may degrade upon exposure to strong acids or bases.
The applications of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide are diverse:
Research continues into optimizing its synthesis and expanding its applications within medicinal chemistry and related fields.
The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide (CAS 765868-52-8) primarily involves a multi-step condensation approach starting from maleimide-containing precursors. The foundational strategy employs 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid (maleimidoacetic acid, CAS 25021-08-3) as the key building block, which features a reactive maleimide group and terminal carboxylic acid [1] [5]. This carboxylic acid is activated using carbodiimide reagents (e.g., EDC or HATU) to form an acyl intermediate, which subsequently reacts with hydrazine (NH₂NH₂) to yield the target acetohydrazide. The reaction necessitates strict anhydrous conditions and inert atmosphere (N₂ or Ar) to prevent hydrolysis of the maleimide ring or unwanted di-acylation [5] [9].
Alternative routes involve in-situ generation of the maleimide moiety. For example, condensation of furan-protected maleic anhydride derivatives with acetohydrazide, followed by thermal deprotection, has been explored to improve regioselectivity. However, this method yields lower (∼45%) due to side reactions [9]. A more efficient pathway modifies phenyl-containing analogs like 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetohydrazide (CAS 188944-35-6), where the aromatic ring stabilizes the intermediate, achieving yields up to 78% [6].
Table 1: Key Precursors for Acetohydrazide Synthesis
Precursor Compound | CAS Number | Role in Synthesis | Reference |
---|---|---|---|
2-(2,5-Dioxopyrrol-1-yl)acetic acid | 25021-08-3 | Carboxylic acid precursor for acyl activation | [5] |
Hydrazine hydrate | 7803-57-8 | Nucleophile for hydrazide formation | [9] |
4-(Maleimido)phenylacetaldehyde | 188944-35-6 | Aromatic stabilizer for intermediates | [6] |
Solvent polarity and catalyst selection critically govern reaction efficiency and purity. Polar aprotic solvents (DMF, DMAc) are optimal for the acyl activation step, enhancing reagent solubility while minimizing maleimide ring degradation. Studies show DMF achieves 85% conversion at 25°C, whereas protic solvents (MeOH, EtOH) promote hydrolysis, reducing yields to <30% [9]. Catalyst screening reveals HATU outperforms EDC in suppressing racemization and accelerating hydrazide bond formation (reaction time: 2h vs. 12h for EDC) [5].
Temperature control is vital: maintaining 0–5°C during initial activation prevents exothermic decomposition, followed by gradual warming to 25°C for hydrazide coupling. Under optimized conditions (DMF, HATU, 0°C→25°C), yields reach 92% with ≥99% HPLC purity. For workup, precipitation in ice-water followed by acetic acid wash removes residual catalysts, avoiding chromatography [9] [3].
Table 2: Solvent and Catalyst Performance Comparison
Condition | Yield (%) | Purity (HPLC%) | Key Observations |
---|---|---|---|
DMF + HATU (0°C→25°C) | 92 | ≥99 | Fast kinetics; no di-acylation |
DMF + EDC (0°C→25°C) | 75 | 95 | Requires extended reaction time |
THF + HATU (reflux) | 68 | 90 | Side product: maleimide ring-opened adduct |
Ethanol + EDC (25°C) | 28 | 80 | Dominant hydrolysis byproducts |
The reactivity of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide permits acylation at one (mono-acylated) or both (di-acylated) nitrogen atoms of the hydrazide group. Mono-acylation is favored using stoichiometric control (1:1 acid/hydrazide ratio), producing derivatives like N'-(aryl carbonyl)-2-(maleimido)acetohydrazides. These exhibit superior bioactivity; for instance, mono-acylated hydrazide 1 (see structure below) inhibits nitric oxide (NO) production by 83% in inflammatory models, whereas di-acylated analogs show ≤45% inhibition due to steric hindrance at the target site [4] [9].
Di-acylation requires excess acylating agent (≥2.5 eq.) and yields branched architectures like N',N''-diaryl-2-(maleimido)acetohydrazides. While these demonstrate utility in polymer crosslinking, their biological performance is hampered by poor solubility and metabolic instability. For example, di-acylated derivative 5 exhibits 90% cell viability in cancer assays (vs. 85% for parent molecule DAB-1), but its IC₅₀ drops 3-fold compared to mono-acylated counterparts [4] [6].
Structural Implications:
Table 3: Bioactivity Comparison of Mono- vs. Di-Acylated Derivatives
Derivative Type | Example Structure | NO Inhibition (%) | Cell Viability (%) | Application Highlight |
---|---|---|---|---|
Mono-acylated | N'-(4-Chlorobenzoyl)acetohydrazide | 83 | 90 | Anti-inflammatory lead |
Di-acylated | N',N''-Dihexanoylacetohydrazide | 45 | 95 | Polymer crosslinker |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1